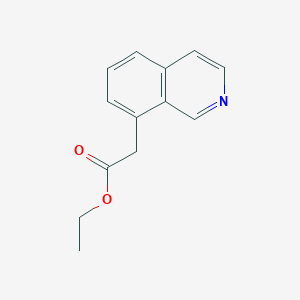
Ethyl 2-(isoquinolin-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(isoquinolin-8-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-8-yl)acetate typically involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst . This method provides a high yield and is efficient for producing substituted isoquinolines. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or catalyst-free processes in water. These methods are designed to be environmentally friendly and cost-effective, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isoquinolin-8-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines with functional groups like halogens, alkyl, and acyl groups.
Scientific Research Applications
Ethyl 2-(isoquinolin-8-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-8-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. Isoquinoline derivatives are known to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Ethyl 2-(isoquinolin-8-yl)acetate can be compared with other isoquinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Coumarin derivatives: Known for their anticoagulant and anticancer activities.
Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ethyl ester group provides a versatile site for further functionalization, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-isoquinolin-8-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9H,2,8H2,1H3 |
InChI Key |
SHHHAHHXUIQMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















